molecular formula C13H19BN2O4 B1438475 (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid CAS No. 913835-45-7

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1438475
CAS No.: 913835-45-7
M. Wt: 278.11 g/mol
InChI Key: SFJAUBYTKBOMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 2-(morpholino)ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk synthesis using automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. In the context of proteasome inhibition, the boronic acid moiety binds to the active site of the proteasome, inhibiting its function and leading to the accumulation of ubiquitinated proteins. This can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4/c17-13(11-1-3-12(4-2-11)14(18)19)15-5-6-16-7-9-20-10-8-16/h1-4,18-19H,5-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJAUBYTKBOMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657053
Record name (4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-45-7
Record name (4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid
Reactant of Route 6
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.